5-Chloro-1H-pyrazole-4-carboxylic acid 5-Chloro-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 134589-59-6
VCID: VC21303471
InChI: InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
SMILES: C1=NNC(=C1C(=O)O)Cl
Molecular Formula: C4H3ClN2O2
Molecular Weight: 146.53 g/mol

5-Chloro-1H-pyrazole-4-carboxylic acid

CAS No.: 134589-59-6

Cat. No.: VC21303471

Molecular Formula: C4H3ClN2O2

Molecular Weight: 146.53 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1H-pyrazole-4-carboxylic acid - 134589-59-6

Specification

CAS No. 134589-59-6
Molecular Formula C4H3ClN2O2
Molecular Weight 146.53 g/mol
IUPAC Name 5-chloro-1H-pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Standard InChI Key AOFKZNFCUHQSLA-UHFFFAOYSA-N
SMILES C1=NNC(=C1C(=O)O)Cl
Canonical SMILES C1=NNC(=C1C(=O)O)Cl

Introduction

Chemical Identity and Structure

Basic Information

5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3ClN2O2 . It contains a five-membered pyrazole ring with two adjacent nitrogen atoms, a chlorine atom at the 5-position, and a carboxylic acid functional group at the 4-position. The compound is registered under various identification systems in chemical databases.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and physical properties of 5-Chloro-1H-pyrazole-4-carboxylic acid:

PropertyValue
Molecular FormulaC4H3ClN2O2
Molecular Weight146.53 g/mol
CAS Registry Number134589-59-6
Alternative CAS Numbers1186049-67-1
IUPAC Name5-chloro-1H-pyrazole-4-carboxylic acid
InChIInChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
InChIKeyAOFKZNFCUHQSLA-UHFFFAOYSA-N
SMILESC1=NNC(=C1C(=O)O)Cl

Structural Features

The compound possesses several notable structural features that contribute to its chemical behavior:

  • The pyrazole ring provides aromaticity and a heterocyclic scaffold

  • The chlorine substituent at position 5 affects electronic distribution

  • The carboxylic acid group at position 4 offers a site for further functionalization

  • The N-H group in the pyrazole ring can participate in hydrogen bonding

These structural attributes contribute to the compound's potential utility in medicinal chemistry and as a synthetic building block for more complex molecules.

Synthesis Methods

Analogous Synthesis Methods

The synthesis of the related compound 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid provides valuable information about potential synthetic pathways. This derivative is synthesized through a diazotization reaction followed by chlorination:

  • The amino precursor (methyl 5-amino-1-methylpyrazole-4-carboxylate) is dissolved in a mixture of concentrated hydrochloric acid, acetic acid, and phosphoric acid

  • Sodium nitrite solution is added dropwise at -5°C to -7°C to form the diazonium salt

  • The diazonium salt solution is then added to acetic acid containing cuprous chloride and saturated with sulfurous acid gas

  • The reaction mixture is extracted with ether, washed, and purified to yield the chlorinated product

This method achieved a yield of 82.3% for the methylated derivative, suggesting it could be adapted for the synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid with appropriate modifications to account for the unsubstituted nitrogen.

Derivatives and Related Compounds

Common Derivatives

Several derivatives of 5-Chloro-1H-pyrazole-4-carboxylic acid have been documented, primarily differing in substitutions at the N-1 position or modifications to the carboxylic acid group. Notable derivatives include:

DerivativeMolecular FormulaMolecular WeightCAS NumberKey Structural Difference
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acidC5H5ClN2O2174.5988398-85-0 Methyl group at N-1 position
5-Chloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carboxylic acid ethyl esterC11H15ClN2O3258.70 950859-31-1 Tetrahydropyranyl at N-1 and ethyl esterification
5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acidC10H7ClN2O3238.6354367-64-54-hydroxyphenyl group at N-1
1-(TERT-BUTYL)-5-CHLORO-1H-PYRAZOLE-4-CARBOXYLIC ACIDC8H11ClN2O2202.64 950858-13-6 tert-butyl group at N-1

Structure-Activity Relationships

Research Findings and Future Directions

Current Research Status

Research on 5-Chloro-1H-pyrazole-4-carboxylic acid and its derivatives is ongoing, with particular focus on:

  • Exploring the compound's potential biological activities

  • Developing more efficient synthetic routes

  • Investigating structure-activity relationships to guide the design of more potent derivatives

  • Identifying novel applications beyond traditional pharmaceutical and agricultural uses

Future Research Directions

Future research on 5-Chloro-1H-pyrazole-4-carboxylic acid could be directed toward:

  • Comprehensive evaluation of its biological activities against various targets

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of novel applications in materials science and catalysis

  • Creation of libraries of derivatives with enhanced properties for specific applications

  • Investigating potential synergistic effects with other bioactive compounds

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